molecular formula C20H22N4O4S3 B2737500 Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate CAS No. 1092349-91-1

Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate

Cat. No. B2737500
CAS RN: 1092349-91-1
M. Wt: 478.6
InChI Key: BTBJIUOTAYADPH-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate is a useful research compound. Its molecular formula is C20H22N4O4S3 and its molecular weight is 478.6. The purity is usually 95%.
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Scientific Research Applications

Rubber Vulcanization Accelerators

The compound has been investigated for its potential as a vulcanization accelerator in the rubber industry. Specifically, researchers have explored its synergistic effects when combined with different nitrosamine-safe thiuram disulfides (TDs). These TDs serve as cross-linking accelerators for sulfur-based rubber vulcanization . The study found that novel TDs combined with the compound significantly improve curing characteristics and mechanical properties. Notably, the MBT/BPTD system demonstrated higher modulus values due to BPTD’s larger molar mass, which facilitates better accelerator distribution in the rubber matrix. Overall, the MBT/EPTD accelerator systems, with equal molar ratios, can compete with unsafe TMTD accelerator systems in rubber vulcanization .

Rubber Base Adhesives

While not extensively studied, the compound may also find applications in rubber base adhesives. Further research is needed to explore its adhesive properties and compatibility with various rubber substrates. Rubber adhesives play a crucial role in industries such as automotive, construction, and manufacturing, where strong and durable bonding is essential .

Postcrosslinking Accelerators

Considering its chemical structure, the compound could potentially serve as a postcrosslinking accelerator for natural rubber. Postcrosslinking accelerators enhance the mechanical properties and aging resistance of vulcanized rubber. Investigating its effectiveness in this context would be valuable for rubber product development .

properties

IUPAC Name

tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(25)20(4,5)28-24-14(12-10-30-17(21)22-12)15(29)26-18-23-11-8-6-7-9-13(11)31-18/h6-10H,1-5H3,(H2,21,22)/b24-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBJIUOTAYADPH-OYKKKHCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=S)OC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=S)OC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate

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